molecular formula C13H19Cl2NO B1424546 3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1018446-72-4

3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1424546
CAS No.: 1018446-72-4
M. Wt: 276.2 g/mol
InChI Key: UZBWKYQFNYMCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO and a molecular weight of 276.2 g/mol. It is supplied with a minimum purity of 95% and is intended for research and development use in laboratory settings only . This compound belongs to a class of substituted piperidine derivatives, which are frequently investigated in medicinal chemistry and neuroscience research. Piperidine derivatives bearing phenoxyethyl substitutions are of significant scientific interest due to their potential interactions with central nervous system targets. For instance, structurally related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been studied and shown to exhibit promising antidepressant activity in preclinical models, with efficacy comparable to established drugs like viloxazine . Furthermore, other chlorophenyl-substituted heterocyclic compounds have demonstrated potent anticonvulsant and antinociceptive (pain-blocking) properties in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, often with a mechanism linked to the modulation of voltage-sensitive sodium and calcium channels . Researchers may value this compound as a key synthetic intermediate or as a pharmacological tool for developing new therapeutic agents for neurological disorders. All products are strictly for research use and are not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBWKYQFNYMCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in relation to its interactions with various receptors and enzymes in the body. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The biological activity of this compound primarily revolves around its interaction with histamine receptors and cholinergic systems. The compound has been studied for its potential as a histamine H3 receptor antagonist, which could influence neurotransmitter release and cognitive functions.

  • Histamine H3 Receptor Antagonism : This compound may inhibit the action of histamine at the H3 receptor, which is known to regulate the release of neurotransmitters such as acetylcholine and dopamine. This modulation can have implications for conditions like Alzheimer's disease and other cognitive disorders .
  • Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various in vitro assays:

  • AChE and BuChE Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value indicating effective potency. For instance, compounds similar to this one showed over 60% inhibition at a concentration of 10 μM .
  • Affinity for H3 Receptors : Compounds related to this structure have shown varying affinities for human H3 receptors, with some achieving nanomolar affinities, suggesting strong interactions that could be therapeutically beneficial .

Ex Vivo Studies

Ex vivo studies using guinea pig ileum preparations have confirmed the antagonistic properties of the compound at H3 receptors. The results indicated that certain derivatives exhibited high potency, with pA2 values exceeding 7, demonstrating their potential as effective antagonists .

Case Studies

In a notable case study, a derivative similar to this compound was tested in vivo on rat models. The results showed a decline in food and water consumption, indicative of altered feeding behavior due to H3 receptor antagonism. Additionally, significant increases in dopamine levels were observed in the cerebral cortex and striatum following administration, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .

Table 1: Biological Activity Summary

Compound NameTarget Receptor/EnzymeIC50 (μM)pA2 ValueNotes
3-[2-(2-Chlorophenoxy)ethyl]piperidine HClAChE1.537-High inhibitory activity
Similar Derivative AH3 Receptor->7Strong antagonist properties
Similar Derivative BBuChE--Significant inhibition observed

Table 2: In Vivo Effects on Neurotransmitter Levels

Study TypeCompound NameDose (mg/kg)Dopamine Increase (%)Notes
In Vivo StudySimilar Derivative3>90Significant increase in cortical dopamine
Feeding BehaviorSimilar Derivative3DeclineAltered feeding behavior observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The activity of piperidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Piperidine Derivatives
Compound Name Substituent(s) on Phenoxy Group Piperidine Modification Reported Activity/Notes Reference
3-[2-(2-Chlorophenoxy)ethyl]piperidine HCl 2-Cl None Not directly reported; inferred from analogs N/A
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl 2-Cl, 4-Cl None Higher lipophilicity; potential enhanced receptor affinity due to electron-withdrawing groups
3-[2-(2-tert-Butyl-4-Cl-phenoxy)ethyl]piperidine HCl 2-tert-butyl, 4-Cl None Increased steric bulk may reduce metabolic clearance
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl 3-CH₃, 5-CH₃ None Methyl groups enhance lipophilicity; may improve blood-brain barrier penetration
3-[2-(4-Trifluoromethylphenyl)ethyl]piperidine HCl 4-CF₃ Phenyl ethyl substituent Fluorinated groups improve metabolic stability and binding specificity
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl 3-C₂H₅ Substituent at 2-position of piperidine Altered stereoelectronic effects; potential dopaminergic activity

Key Trends in Structure-Activity Relationships (SAR)

2,4-Dichlorophenoxy (): Additional para-Cl increases molecular weight (310.6 vs. ~290 for mono-Cl analogs) and lipophilicity, which correlates with enhanced anticonvulsant activity in quinazolinone derivatives . tert-Butyl and Methyl Groups: Bulky substituents (e.g., tert-butyl in ) may reduce enzymatic degradation but could also hinder target engagement .

Position of Ethyl-Phenoxy Chain: Substituents at the 3-position (target compound) vs. 2-position () influence conformational flexibility and binding pocket compatibility.

Fluorinated and Electron-Withdrawing Groups :

  • Trifluoromethyl (CF₃) groups () enhance metabolic stability and hydrophobic interactions, often improving potency in dopamine transporter inhibition .
Table 2: Physicochemical and Hazard Comparison
Compound Name Molecular Formula Molecular Weight Hazards (GHS Classification) Reference
3-[2-(2-Chlorophenoxy)ethyl]piperidine HCl C₁₃H₁₇Cl₂NO 290.2 Not reported; inferred risks similar to N/A
3-(2-Methylphenoxy)piperidine HCl C₁₂H₁₆ClNO 225.7 H302 (oral toxicity), H315 (skin irritation)
4-[(2-Nitrophenoxy)methyl]piperidine HCl C₁₂H₁₅ClN₂O₃ 270.7 Nitro group may confer mutagenic potential
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl C₁₀H₂₂ClNO 207.7 IRRITANT (MDL MFCD13560728)

Preparation Methods

Reaction of Piperidine with Ethylene Chlorohydrin

The foundational step involves reacting piperidine with ethylene chlorohydrin (or chlorohydrin derivatives), which introduces the chlorophenoxyethyl moiety. This process typically occurs in an inert aromatic hydrocarbon solvent such as toluene, under controlled temperature conditions (~70°C to boiling point). The reaction conditions favor nucleophilic substitution, where piperidine attacks the chlorohydrin, forming the hydroxyethylpiperidine intermediate.

Chlorination with Thionyl Chloride

Post formation of the hydroxyethyl intermediate, chlorination is achieved by adding thionyl chloride directly to the reaction mixture. This step is performed at elevated temperatures (70°C to 85°C), facilitating the conversion of the hydroxyl group into a chloro group, yielding the chlorinated intermediate. The process benefits from the exothermic nature of chlorination and requires efficient removal of byproducts such as sulfur dioxide and hydrogen chloride gases.

Crystallization and Purification

The final step involves cooling the reaction mixture to precipitate the hydrochloride salt. Crystallization from the reaction mixture ensures high purity, which is critical for pharmaceutical applications. Additional purification steps, such as recrystallization, may be employed to meet strict quality standards.

Reaction Conditions and Data Table

Step Reagents Solvent Temperature Duration Key Notes
1. Formation of hydroxyethylpiperidine Piperidine + Ethylene chlorohydrin Toluene ~70°C 4-6 hours Nucleophilic substitution
2. Chlorination Hydroxyethylpiperidine + Thionyl chloride Toluene 70–85°C 2-4 hours Conversion of hydroxyl to chloro group
3. Crystallization Reaction mixture - Room temperature Several hours Salt isolation and purification

Note: Reaction times and temperatures are optimized based on scale and desired yield.

Research Findings and Optimization Strategies

Recent patents and research articles highlight several key findings:

For example, a patented method describes reacting piperidine with ethylene chlorohydrin in toluene at 70°C, followed by direct chlorination with thionyl chloride at 75°C, resulting in yields exceeding 85% with high purity.

Summary of Advantages of the Optimized Method

Aspect Benefits
Simplicity Fewer steps with combined hydroxyethylation and chlorination
Cost-efficiency Reduced reagent and solvent consumption
Yield Typically over 85% with high purity
Scalability Suitable for industrial production with controlled parameters

Q & A

Q. Key Optimization Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent temperature control (~0–50°C) to minimize side reactions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve intermediate solubility .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .

Q. Table 1: Reaction Condition Impact on Yield

ParameterOptimal RangeYield (%)Purity (%)
Temperature40–50°C65–7590–95
Solvent (DMF)Anhydrous70–8095–98
Reaction Time12–24 hrs60–7085–90

Advanced: How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies leverage analogs with modified substituents to identify critical pharmacophores. For example:

  • Chlorophenoxy vs. Methoxyphenoxy : Replacing the chloro group with methoxy (e.g., 3-[2-(2-methoxyphenoxy)ethyl]piperidine) reduces electronegativity, altering receptor binding affinity .
  • Piperidine ring substitution : Adding methyl groups to the piperidine ring (e.g., 3,5-dimethylpiperidine derivatives) enhances steric hindrance, impacting selectivity for biological targets like GPCRs .

Q. Experimental Design :

Analog synthesis : Use parallel combinatorial chemistry to generate derivatives.

Binding assays : Test analogs against targets (e.g., serotonin receptors) via radioligand displacement assays .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. Data Contradiction Resolution :

  • If in vitro activity (IC₅₀) conflicts with computational predictions, reevaluate force field parameters or validate assay conditions (e.g., buffer pH, co-solvents) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and chlorophenoxy aromatic protons (δ 6.8–7.3 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethyl linker and piperidine ring .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 284.08 for C₁₃H₁₇ClNO⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) .

Advanced: How can researchers resolve discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or off-target effects. Mitigation strategies include:

PK Profiling :

  • Measure plasma stability (e.g., half-life in rodent plasma) and metabolic pathways via LC-MS/MS .
  • Assess blood-brain barrier penetration using logP calculations (ClogP ≈ 2.5) and in situ perfusion models .

Metabolite Identification :

  • Incubate the compound with liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Target Engagement Studies :

  • Use positron emission tomography (PET) with a radiolabeled analog (e.g., ¹⁸F-labeled derivative) to confirm target binding in vivo .

Case Study :
If in vitro IC₅₀ for a receptor is 10 nM but in vivo efficacy requires 100 mg/kg dosing, investigate:

  • Low oral bioavailability due to poor solubility (enhance via salt forms or nanoformulation).
  • Competitive inhibition by endogenous ligands in vivo .

Basic: What safety and handling protocols are essential for this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (dust/aerosol formation) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate, collect in chemical waste containers, and dispose via incineration .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:
The piperidine ring’s stereochemistry impacts biological activity. Optimization methods:

Chiral Resolution :

  • Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
  • Crystallize diastereomeric salts with chiral acids (e.g., L-tartaric acid) .

Asymmetric Synthesis :

  • Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of intermediate ketones .

Quality Control :

  • Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. Table 2: Enantiomer Separation Efficiency

Methodee (%)Time (hrs)Cost ($/g)
Chiral HPLC>992–4150–200
Diastereomeric Salt95–9824–4850–80
Asymmetric Catalysis85–926–12100–150

Advanced: What strategies address contradictory spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or HRMS adducts) require systematic validation:

Artifact Identification :

  • Check for solvent impurities (e.g., residual DMSO-d₅ in ¹H NMR) or in-source fragmentation in MS .

Isotopic Labeling :

  • Synthesize deuterated analogs to confirm proton assignments (e.g., deuterated ethyl linkers) .

X-ray Crystallography :

  • Resolve ambiguous stereochemistry by growing single crystals (solvent: EtOH/water) and analyzing diffraction data .

Example : If a mass peak suggests [M+Na]⁺ but conflicts with theoretical m/z, recalibrate the mass spectrometer using a standard (e.g., sodium trifluoroacetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.